

Application Notes and Protocols for In Vivo Administration of GSK321-Related Compounds

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Compound of Interest

Compound Name: (S,R)-Gsk321

Cat. No.: B12398139

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These application notes provide detailed protocols and quantitative data for the in vivo administration of GSK321 and its structurally related analog, GSK864, potent and selective inhibitors of mutant isocitrate dehydrogenase 1 (IDH1). The primary application of these compounds is in preclinical research of cancers harboring IDH1 mutations, such as acute myeloid leukemia (AML) and glioma.

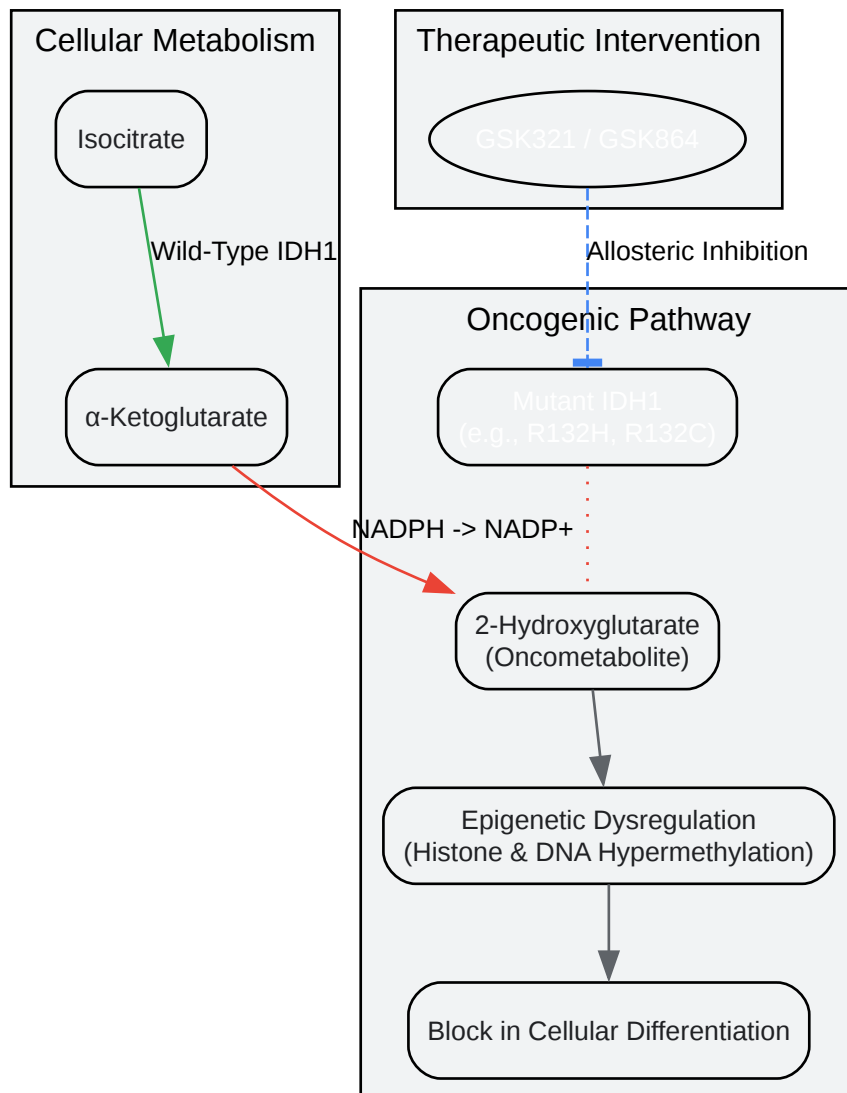
Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a common feature in several cancers, leading to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1] 2-HG competitively inhibits α -ketoglutarate-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, thereby contributing to tumorigenesis.[2] GSK321 is a potent allosteric inhibitor of various IDH1 mutants.[3] For in vivo applications, a structurally related compound, GSK864, was developed with improved pharmacokinetic properties.[1][3] These compounds are invaluable tools for studying the therapeutic potential of targeting mutant IDH1 in vivo.

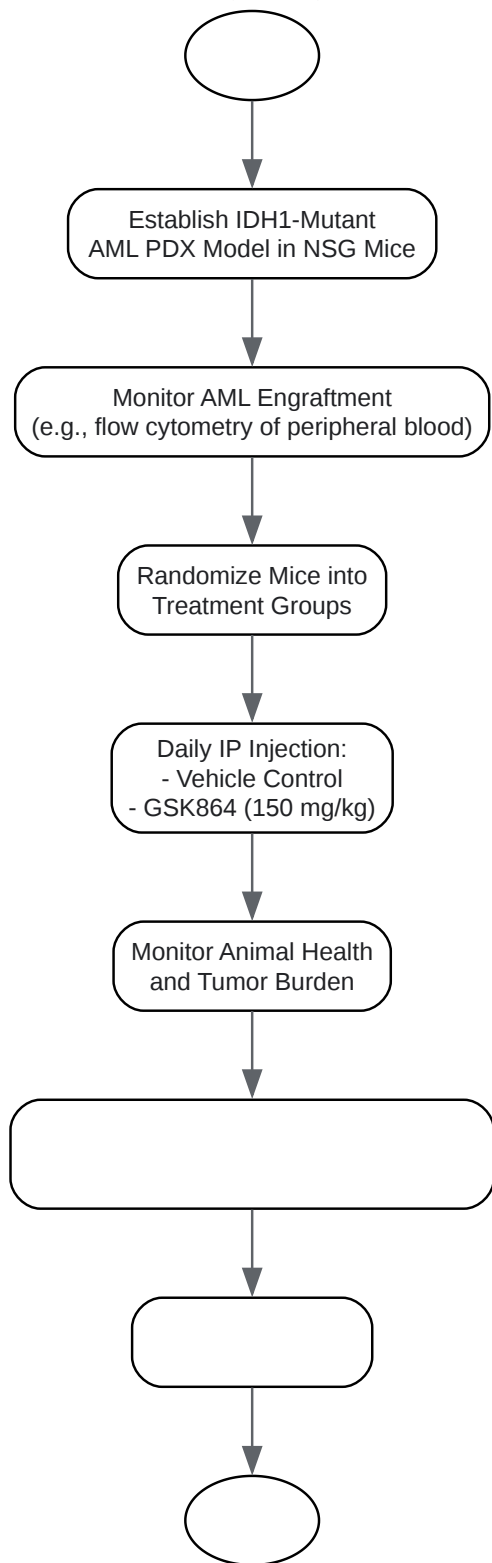
Signaling Pathway of Mutant IDH1 and Inhibition by GSK321/GSK864

Mutant IDH1 converts α -ketoglutarate (α -KG) to 2-hydroxyglutarate (2-HG). GSK321 and GSK864 act as allosteric inhibitors of the mutant IDH1 enzyme, preventing this conversion and thereby reducing the levels of the oncometabolite 2-HG.

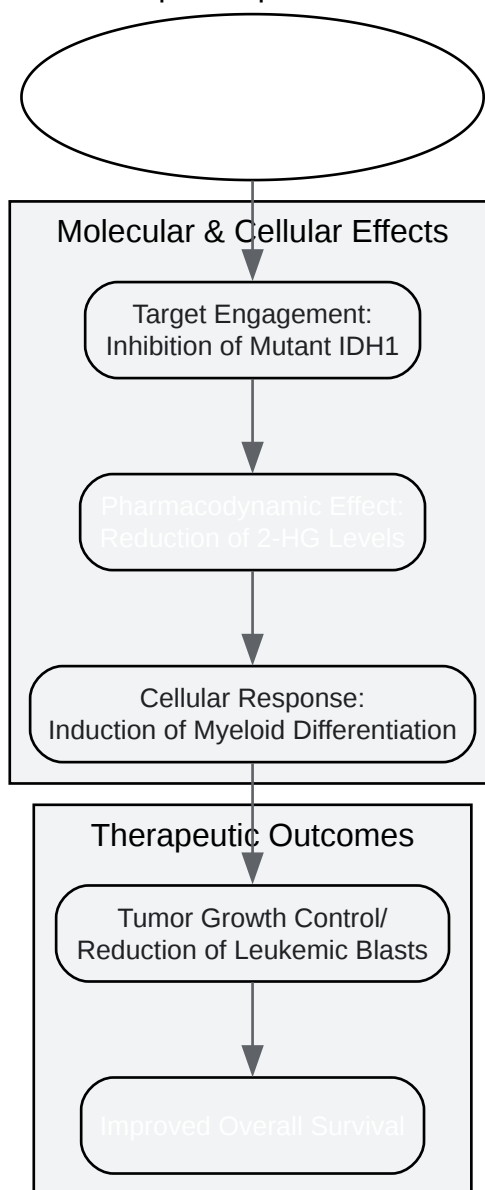
Mutant IDH1 Signaling and Inhibition



In Vivo Efficacy Study Workflow



Logical Relationship of Experiments and Outcomes



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References

- 1. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
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